3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one
CAS No.: 1343959-33-0
Cat. No.: VC2558471
Molecular Formula: C10H8BrCl2NO
Molecular Weight: 308.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1343959-33-0 |
---|---|
Molecular Formula | C10H8BrCl2NO |
Molecular Weight | 308.98 g/mol |
IUPAC Name | 3-bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one |
Standard InChI | InChI=1S/C10H8BrCl2NO/c11-7-3-4-14(10(7)15)9-2-1-6(12)5-8(9)13/h1-2,5,7H,3-4H2 |
Standard InChI Key | XJBYHOVONSVERO-UHFFFAOYSA-N |
SMILES | C1CN(C(=O)C1Br)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES | C1CN(C(=O)C1Br)C2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Structure and Properties
3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one is structurally characterized by a five-membered pyrrolidinone ring with a bromine atom at position 3 and a 2,4-dichlorophenyl group attached to the nitrogen atom. The compound belongs to the larger family of pyrrolidinones, which feature a five-membered lactam ring system.
The molecular formula of this compound is C₁₀H₈BrCl₂NO, with a calculated molecular weight of approximately 308.98 g/mol. The structure contains three key components: a pyrrolidin-2-one core, a bromine substituent at position 3 of the pyrrolidine ring, and a 2,4-dichlorophenyl group attached to the nitrogen atom .
Based on structural analysis of similar compounds, the pyrrolidinone ring typically adopts a slightly puckered conformation, with the carbonyl group and the nitrogen atom positioned to minimize steric interactions. The dichlorophenyl group is generally oriented in a manner that minimizes steric hindrance with the pyrrolidinone ring .
Physical and Chemical Properties
The physical properties of 3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one are significantly influenced by the presence of halogen atoms. The bromine at position 3 and the two chlorine atoms of the dichlorophenyl group contribute to the compound's lipophilicity and impact its solubility profile. These halogens also affect the electron distribution across the molecule, influencing its reactivity patterns .
Synthesis Methods
The synthesis of 3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one typically follows established routes for brominated pyrrolidinone derivatives. Based on synthetic methods documented for similar compounds, several approaches can be considered .
Direct Bromination Approach
The most straightforward approach involves the alpha-bromination of 1-(2,4-dichlorophenyl)pyrrolidin-2-one. This reaction typically employs bromine as the brominating agent in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction selectively targets the alpha position to the carbonyl group, yielding the desired 3-bromo derivative .
The reaction proceeds via the following general steps:
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Formation of the enolate or enol form of the pyrrolidinone
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Electrophilic attack by bromine at the alpha carbon
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Proton transfer to yield the alpha-brominated product
According to established procedures for similar compounds, this reaction can be conducted in solvents such as dichloromethane or acetic acid, with reaction temperatures typically ranging from 0°C to room temperature .
Multi-step Synthetic Route
An alternative synthesis involves a multi-step approach starting from appropriate precursors:
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Reaction of 2,4-dichloroaniline with a suitable four-carbon synthon
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Cyclization to form the pyrrolidinone ring
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Selective bromination at the alpha position
This method allows for more control over the regiochemistry of the reaction and can be advantageous when working with sensitive substrates .
Recent Advances in Synthesis
Recent developments in synthetic methodology suggest that greener approaches may be feasible. These include:
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Use of alternative brominating agents such as N-bromosuccinimide (NBS) that produce less hazardous waste
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Solvent-free or reduced-solvent methods that minimize environmental impact
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Catalytic methods that enhance selectivity and reduce side reactions
The yield of the bromination reaction is typically high (reported yields for similar compounds range from 80-95%), making this a practical synthetic route for both laboratory and potential industrial applications .
Structural Characterization
The structural characterization of 3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one relies on several analytical techniques that provide complementary information about its molecular structure and properties.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for structural elucidation. Based on data from similar compounds, the following characteristic signals would be expected:
¹H NMR Profile
Proton Position | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
---|---|---|---|
H-3 | 4.4-4.7 | dd | CHBr adjacent to carbonyl |
H-4 | 2.1-2.6 | m | CH₂ adjacent to CHBr |
H-5 | 3.6-4.0 | m | CH₂ adjacent to N |
Aromatic H | 7.0-7.8 | m | Protons on dichlorophenyl ring |
The spectrum would likely show a distinctive doublet of doublets for the hydrogen at position 3 (adjacent to the bromine), appearing around 4.4-4.7 ppm. The methylene protons at positions 4 and 5 would show complex splitting patterns due to their diastereotopic nature .
¹³C NMR Profile
Carbon Position | Expected Chemical Shift (ppm) | Assignment |
---|---|---|
C-2 | 170-175 | Carbonyl carbon |
C-3 | 40-45 | CHBr carbon |
C-4 | 20-25 | CH₂ adjacent to CHBr |
C-5 | 45-50 | CH₂ adjacent to N |
Aromatic C | 125-140 | Carbons in dichlorophenyl ring |
C-Cl positions | 130-135 | Carbons bearing Cl atoms |
The carbonyl carbon typically appears downfield at approximately 170-175 ppm, while the carbon bearing the bromine atom would resonate at approximately 40-45 ppm .
Mass Spectrometry
Mass spectrometry would provide valuable information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak would be expected to show the characteristic isotopic pattern of a compound containing one bromine and two chlorine atoms, with notable peaks at m/z 309, 311, 313, and 315 due to the natural isotopic distribution of these halogens .
Common fragmentation pathways might include:
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Loss of bromine (M-80)
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Cleavage of the pyrrolidinone ring
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Fragments corresponding to the dichlorophenyl moiety
Biological Activity and Applications
The biological activity of 3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one can be inferred based on the known properties of structurally related compounds and the general principles of medicinal chemistry.
Structure-Activity Relationships
Based on structure-activity relationship studies of similar compounds, several features of 3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one are potentially significant for biological activity:
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The bromine at position 3 creates a reactive center that can participate in covalent interactions with biological nucleophiles
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The 2,4-dichlorophenyl group contributes to lipophilicity and may enhance membrane permeability
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The pyrrolidinone ring provides a rigid scaffold that can maintain key functional groups in specific spatial orientations
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The carbonyl group can serve as a hydrogen bond acceptor in interactions with protein targets
These structural features collectively determine the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles .
Synthetic Applications
Beyond potential biological applications, 3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one has significant value as a synthetic intermediate in organic chemistry. The reactive bromine at position 3 allows for various transformations:
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Nucleophilic substitution reactions to introduce diverse functional groups
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Elimination reactions to form unsaturated derivatives
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Cross-coupling reactions to form carbon-carbon bonds
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Reduction reactions to remove the bromine
These transformations can lead to libraries of structurally diverse compounds for medicinal chemistry exploration .
Comparative Analysis with Related Compounds
A comparative analysis of 3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one with structurally related compounds provides valuable insights into its unique properties and potential applications.
Comparison with Related Brominated Pyrrolidinones
The position of substituents on the phenyl ring significantly influences the compound's physicochemical properties. Compared to the 3,4-dichlorophenyl analog, the 2,4-dichlorophenyl substitution pattern in the target compound creates a different electronic environment and potentially different three-dimensional structure due to the ortho chlorine's proximity to the pyrrolidinone ring .
Effect of Halogen Substitution Pattern
The specific positioning of halogens in 3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one has several implications:
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The ortho-chlorine (at position 2) may induce a specific conformation due to steric interactions with the pyrrolidinone ring
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The para-chlorine (at position 4) influences the electronic properties of the phenyl ring through its inductive and resonance effects
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The combination of bromine at position 3 of the pyrrolidinone ring and the dichlorophenyl group creates a unique halogen distribution pattern that could affect interactions with biological targets
Research Applications and Future Directions
Current Research Applications
3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one and structurally related compounds have found applications in several research areas:
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As building blocks in medicinal chemistry for the development of bioactive compounds
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As intermediates in the synthesis of more complex molecular structures
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As probes for studying structure-activity relationships in drug discovery programs
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In materials science applications, where halogenated heterocycles can contribute to specific material properties
The compound's reactive bromine at the alpha position to the carbonyl makes it particularly useful in diversification strategies, where libraries of related compounds can be generated through various substitution reactions .
Future Research Directions
Several promising research directions could further explore the properties and applications of 3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one:
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Comprehensive evaluation of its biological activity profile against various targets
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Development of structure-activity relationships through the synthesis and testing of analogs
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Exploration of its potential as a building block in the synthesis of more complex bioactive molecules
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Investigation of green chemistry approaches for its synthesis and derivatization
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Computational studies to predict its interactions with biological targets and optimize its properties
These research directions could enhance our understanding of the compound's properties and expand its applications in medicinal chemistry and other fields .
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